molecular formula C15H20ClN3O2 B13724084 2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine

2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine

Cat. No.: B13724084
M. Wt: 309.79 g/mol
InChI Key: DWZAEAMGFWZEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-Chloroacetyl)-1-(p-tolylmethyl)pyrrolidine-2-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chloroacetyl)-1-(p-tolylmethyl)pyrrolidine-2-carbohydrazide typically involves the reaction of 2-chloroacetyl chloride with 1-(p-tolylmethyl)pyrrolidine-2-carbohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or chloroform are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chloroacetyl)-1-(p-tolylmethyl)pyrrolidine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme mechanisms or as a ligand in biochemical assays.

    Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action of N’-(2-Chloroacetyl)-1-(p-tolylmethyl)pyrrolidine-2-carbohydrazide would depend on its specific application. In medicinal chemistry, it might act by inhibiting a particular enzyme or receptor, thereby modulating a biological pathway. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Chloroacetyl)-1-(phenylmethyl)pyrrolidine-2-carbohydrazide
  • N’-(2-Chloroacetyl)-1-(methyl)pyrrolidine-2-carbohydrazide

Uniqueness

N’-(2-Chloroacetyl)-1-(p-tolylmethyl)pyrrolidine-2-carbohydrazide is unique due to the presence of the p-tolylmethyl group, which can influence its reactivity and interaction with biological targets. This structural feature might confer specific properties that make it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C15H20ClN3O2

Molecular Weight

309.79 g/mol

IUPAC Name

N'-(2-chloroacetyl)-1-[(4-methylphenyl)methyl]pyrrolidine-2-carbohydrazide

InChI

InChI=1S/C15H20ClN3O2/c1-11-4-6-12(7-5-11)10-19-8-2-3-13(19)15(21)18-17-14(20)9-16/h4-7,13H,2-3,8-10H2,1H3,(H,17,20)(H,18,21)

InChI Key

DWZAEAMGFWZEFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC2C(=O)NNC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.